![molecular formula C26H23N5O5 B1679473 5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione CAS No. 261956-22-3](/img/structure/B1679473.png)
5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
Novel inhibitor of matrix-metalloproteinases (MMPs) with high selectivity for MMP2, MMP9 and membrane type 1-MMP
Ro 28-2653 is an inhibitor of matrix-metalloproteinases (MMPs) with high selectivity for MMP2, MMP9 and membrane type 1-MMP.
Scientific Research Applications
Antibacterial Efficacy
A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, similar in structure to 5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione, highlighted significant antibacterial efficacies. One compound exhibited potent antibacterial activities with low minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against E. coli, S. aureus, and S. mutans strains. These compounds also demonstrated effective biofilm inhibition activities, superior to the reference drug Ciprofloxacin (Mekky & Sanad, 2020).
X-Ray Crystallographic Studies
The structure of related compounds was analyzed through X-ray diffraction, revealing unique conformational characteristics. For instance, 1,4-di[(E)-2-(2-nitrophenyl)-1-diazenyl]piperazine exhibited an unusual pseudo-boat conformation in its piperazine ring, contributing to its distinct properties (Little, Jenkins, & Vaughan, 2008).
Anti-Cancer Activity
O-Arylated diazeniumdiolates, with structures similar to the compound , have shown broad-spectrum anti-cancer activity. These compounds are designed to be activated by glutathione-S-transferase for anti-cancer effects and have shown promise in various rodent cancer models (Keefer, 2010).
Antimicrobial Activities
New 1,2,4-Triazole derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against test microorganisms, indicating potential in antimicrobial applications (Bektaş et al., 2007).
Macrocyclic Ligand Synthesis
A novel macrocyclic ligand containing a piperazine moiety was synthesized, showcasing the potential of using piperazine-based compounds in creating complex chemical structures. The synthesized compounds exhibited significant inhibitory activity against various bacteria and fungi (Nishat, Haq, Ahamad, & Kumar, 2007).
Antiviral and Antimicrobial Properties
Some derivatives have been synthesized for biological interests, such as anti-Tobacco mosaic virus (TMV) and antimicrobial activities. Specific compounds showed promising antiviral and potent antimicrobial activities, highlighting the therapeutic potential of piperazine-based compounds (Reddy et al., 2013).
properties
IUPAC Name |
5-[4-(4-nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c32-23-26(24(33)28-25(34)27-23,20-8-6-19(7-9-20)18-4-2-1-3-5-18)30-16-14-29(15-17-30)21-10-12-22(13-11-21)31(35)36/h1-13H,14-17H2,(H2,27,28,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKTYSXXGARILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3(C(=O)NC(=O)NC3=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



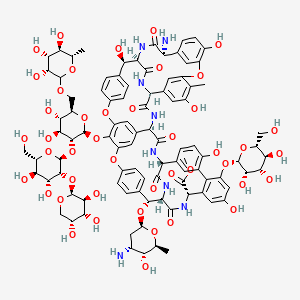
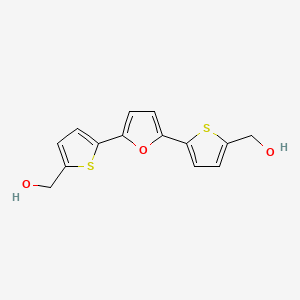
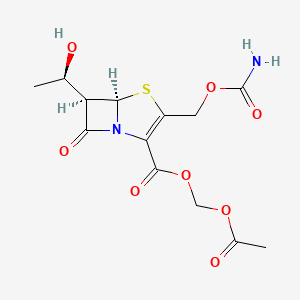
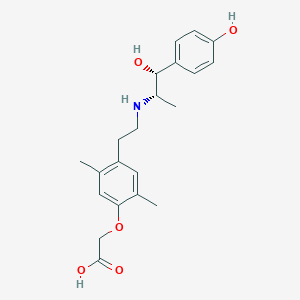
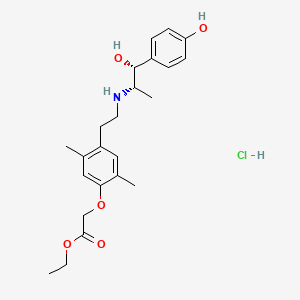
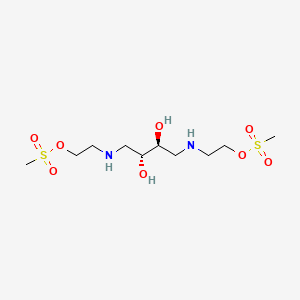
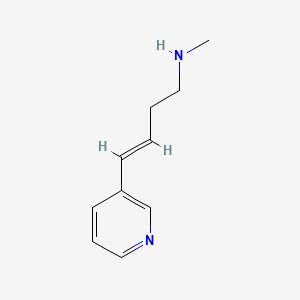
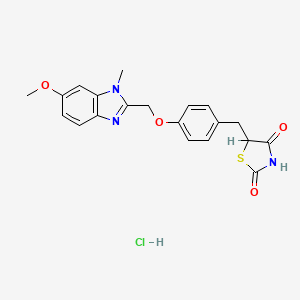
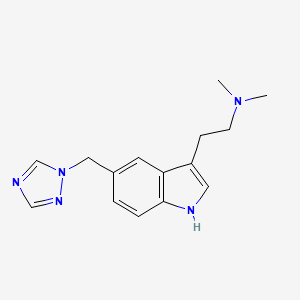
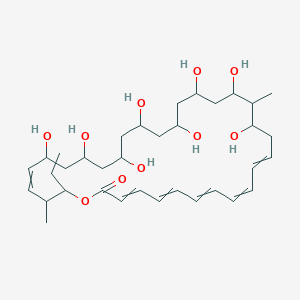
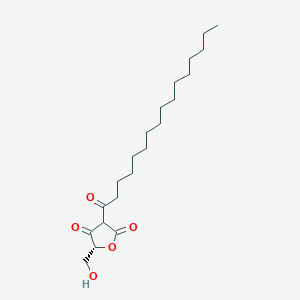
![1-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1679407.png)
![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)
![7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1679411.png)